5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
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Description
CID 8646, also known as 8-Azaguanine, is a chemical compound . It is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular formula of CID 8646 is C4H4N6O . The exact mass is 152.04465877 g/mol . The structure of CID 8646 can be analyzed using techniques like high-resolution electrospray ionization MS/MS (HR-ESI-MS/MS) with collision-induced dissociation (CID) .
Chemical Reactions Analysis
The chemical reactions of CID 8646 can be studied using techniques like Collision-Induced Dissociation (CID) . CID is a mass spectrometry technique that induces fragmentation of selected ions in the gas phase .
Physical and Chemical Properties Analysis
The molecular weight of CID 8646 is 152.11 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .
Mechanism of Action
Target of Action
CID 8646, also known as Zoledronic acid or CGP 42’446 , is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and fractures associated with conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, reducing bone resorption and turnover . As a result, the bone mineral density increases, strengthening the bones and reducing the risk of fractures.
Biochemical Pathways
Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the mevalonate pathway, a crucial metabolic pathway in osteoclasts. This inhibition prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, leading to the disruption of the osteoclast cytoskeleton and its resorptive capacity .
Pharmacokinetics
The pharmacokinetics of Zoledronic acid involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Zoledronic acid is rapidly distributed to bone or excreted into the urine. It has a multi-exponential elimination, with a terminal elimination half-life of 146 hours .
Result of Action
The primary result of Zoledronic acid’s action is the reduction of bone turnover, leading to an increase in bone mass and a decrease in the incidence of fractures. It also reduces the level of calcium in the blood, which is particularly beneficial for patients with hypercalcemia of malignancy .
Action Environment
The action of Zoledronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as it is primarily excreted by the kidneys . Additionally, the bioavailability of Zoledronic acid can be influenced by the timing of dose administration relative to meals, as food can decrease its absorption .
Properties
IUPAC Name |
5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNNC1=NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNNC1=NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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